molecular formula C3HCl2NS B13880855 4,5-Dichlorothiazole

4,5-Dichlorothiazole

Cat. No.: B13880855
M. Wt: 154.02 g/mol
InChI Key: TWFRMOJOOVEFCI-UHFFFAOYSA-N
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Description

4,5-Dichlorothiazole is a heterocyclic compound belonging to the thiazole family. It is characterized by a five-membered ring containing sulfur and nitrogen atoms, with chlorine atoms attached at the 4th and 5th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dichlorothiazole can be synthesized through several methods. One common approach involves the reaction of thiobenzamide with 1,3-dichloroacetone in acetone under reflux conditions . Another method includes the reaction of 2-aminothiazole with chlorinating agents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination reactions using thiazole derivatives as starting materials. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichlorothiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 4 and 5 can be substituted by nucleophiles such as methoxide (CH3O-) or amines under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to the formation of different derivatives with altered electronic properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol is commonly used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Major Products Formed:

    Substitution Reactions: Products such as 4-methoxy-5-chlorothiazole or 4,5-diaminothiazole are formed depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives like thiazole-4,5-dione can be obtained.

Scientific Research Applications

4,5-Dichlorothiazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for synthesizing various bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.

    Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: It is utilized in the production of dyes, agrochemicals, and polymers, owing to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 4,5-Dichlorothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms enhance its electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

    2,4-Disubstituted Thiazoles: These compounds share the thiazole core but have different substituents at positions 2 and 4, leading to distinct biological activities.

    Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole exhibit similar reactivity but differ in their specific applications and properties.

Uniqueness of 4,5-Dichlorothiazole: this compound is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and biological interactions. This dual chlorination enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research .

Biological Activity

4,5-Dichlorothiazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its antitumor and antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

This compound is a member of the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of chlorine substituents at positions 4 and 5 enhances its reactivity and biological efficacy.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds derived from 2,4-dichlorothiazole-5-carboxaldehyde have shown potent antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of several thiazole derivatives against prostate cancer cell lines (DU-145). Among these, one compound exhibited an IC50 value of 6.86 ± 1 µM , which was notably more effective than the standard drug methotrexate (IC50 = 11 ± 1 µM ) .

CompoundIC50 (µM)Comparison to Methotrexate
Thiazole Derivative6.86 ± 1More effective
Methotrexate11 ± 1Standard

This finding suggests that modifications to the thiazole structure can lead to enhanced anticancer activity.

Antimicrobial Properties

The antimicrobial potential of this compound derivatives has also been investigated. Compounds containing halogen substitutions have been shown to possess significant antitubercular activity.

Case Study: Antitubercular Activity

In a study involving the synthesis of new chalcone derivatives from 2,4-dichlorothiazole-5-carboxaldehyde, several compounds demonstrated superior antitubercular activity compared to pyrazinamide. For example, compounds with MIC values lower than 25.34 µM were identified as promising candidates for further development .

CompoundMIC (µM)Comparison to Pyrazinamide
Compound A2.43More effective
Compound B4.41More effective
Pyrazinamide25.34Standard

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural features. SAR studies indicate that:

  • Halogen Substituents : The presence of electronegative halogens (Cl, F) at specific positions on the phenyl ring enhances both antitumor and antimicrobial activities .
  • Heterocyclic Scaffolds : Incorporating five-membered heterocycles into the thiazole structure significantly boosts antiproliferative effects .
  • Electron Donating Groups : Substituents such as methyl groups can increase cytotoxicity by enhancing electron density on the aromatic ring .

Properties

IUPAC Name

4,5-dichloro-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2NS/c4-2-3(5)7-1-6-2/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFRMOJOOVEFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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